Tempo

Descripción general

Descripción

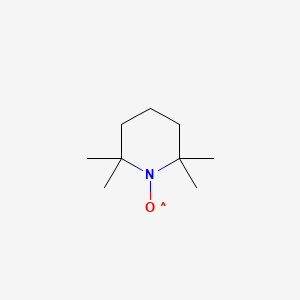

2,2,6,6-Tetrametilpiperidiniloxilo, comúnmente conocido como TEMPO, es un radical nitroxi estable. Se utiliza ampliamente en química orgánica como catalizador para reacciones de oxidación y como mediador en polimerizaciones radicales. This compound destaca por su estabilidad y versatilidad, lo que lo convierte en una herramienta valiosa en varios procesos químicos.

Aplicaciones Científicas De Investigación

TEMPO tiene una amplia gama de aplicaciones en la investigación científica. En química, se utiliza como catalizador para reacciones de oxidación y como mediador en polimerizaciones radicales . En biología, this compound se utiliza como una etiqueta de espín para la espectroscopia de resonancia paramagnética electrónica (EPR), lo que permite a los investigadores estudiar la estructura y la dinámica de las moléculas biológicas .

En medicina, this compound se ha investigado por su potencial como antioxidante y como agente terapéutico para diversas enfermedades. Su capacidad para eliminar radicales libres lo convierte en un candidato prometedor para el tratamiento de afecciones relacionadas con el estrés oxidativo . En la industria, this compound se utiliza en la producción de productos químicos finos y como estabilizador para polímeros .

Mecanismo De Acción

El mecanismo de acción de TEMPO implica su capacidad para sufrir reacciones redox reversibles. En las reacciones de oxidación, this compound se oxida a su forma de catión oxoamonio, que luego oxida el sustrato (por ejemplo, un alcohol) al compuesto carbonílico correspondiente. El catión oxoamonio luego se reduce nuevamente a this compound, completando el ciclo catalítico .

Los objetivos moleculares de this compound incluyen varios grupos funcionales en moléculas orgánicas, como alcoholes y aminas. Las vías involucradas en las reacciones mediadas por this compound típicamente implican procesos de transferencia de electrones, que están facilitados por la estructura de radical nitroxi estable de this compound .

Métodos De Preparación

TEMPO puede sintetizarse mediante varios métodos. Una ruta sintética común implica la oxidación de 2,2,6,6-tetrametilpiperidina con un agente oxidante adecuado, como el hipoclorito de sodio. La reacción se lleva a cabo típicamente en condiciones básicas, y el producto se purifica mediante recristalización .

En entornos industriales, this compound se produce utilizando métodos similares, pero a mayor escala. El proceso implica la oxidación continua de 2,2,6,6-tetrametilpiperidina en presencia de un catalizador, seguido de pasos de purificación para obtener el producto final .

Análisis De Reacciones Químicas

TEMPO es conocido principalmente por su papel en las reacciones de oxidación. Puede oxidar alcoholes primarios y secundarios a sus correspondientes aldehídos y cetonas. La reacción se lleva a cabo típicamente en presencia de un co-oxidante, como el hipoclorito de sodio o el oxígeno . This compound también puede participar en otros tipos de reacciones, incluidas las reacciones de reducción y sustitución, dependiendo de las condiciones de reacción y los reactivos utilizados.

Los reactivos comunes utilizados en reacciones mediadas por this compound incluyen hipoclorito de sodio, oxígeno y varios catalizadores metálicos. Los principales productos formados a partir de estas reacciones son típicamente compuestos carbonílicos, como aldehídos y cetonas .

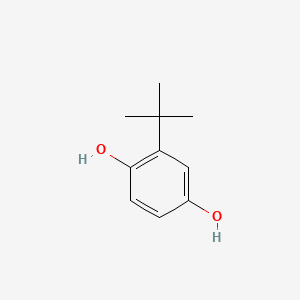

Comparación Con Compuestos Similares

TEMPO a menudo se compara con otros radicales nitroxi, como 4-hidroxi-TEMPO, 4-acetamido-TEMPO y 2-azaadamantano N-oxilo (AZADO). Estos compuestos comparten estructuras y reactividad similares, pero difieren en sus propiedades estéricas y electrónicas . Por ejemplo, AZADO es menos impedido y exhibe una mayor reactividad en comparación con this compound .

La singularidad de this compound radica en su estabilidad y versatilidad. Se puede utilizar en una amplia gama de condiciones de reacción y es compatible con varios grupos funcionales. Esto lo convierte en una herramienta valiosa tanto en la investigación académica como en las aplicaciones industriales .

Propiedades

InChI |

InChI=1S/C9H18NO/c1-8(2)6-5-7-9(3,4)10(8)11/h5-7H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTDEUPAUMOIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(N1[O])(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073300 | |

| Record name | 1-Piperidinyloxy, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red solid; [Merck Index] Red crystalline solid; mp = 32-37 deg C; [Alfa Aesar MSDS] | |

| Record name | TEMPO | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000006 [mmHg] | |

| Record name | TEMPO | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2564-83-2, 205679-68-1 | |

| Record name | Tempo | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2564-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tempo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinyloxy, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperidinyloxy, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethylpiperidinooxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,6,6-Tetramethylpiperidine-d18-1-oxyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMPO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQN7359ICQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

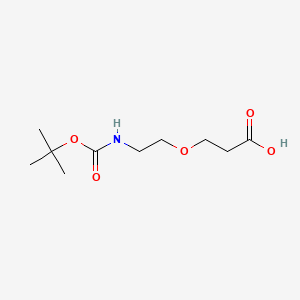

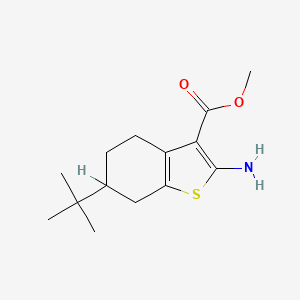

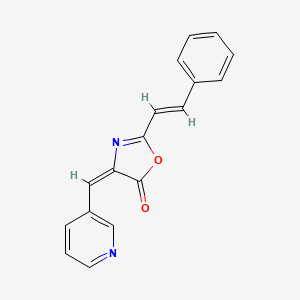

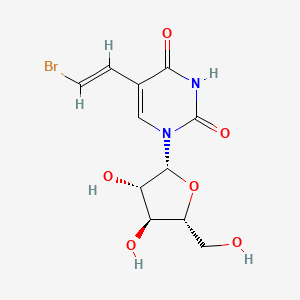

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2,6,6-tetramethylpiperidine-1-oxyl (Tempo)?

A1: The molecular formula of this compound is C9H18NO and its molecular weight is 156.25 g/mol.

Q2: How does the nitroxide moiety in this compound contribute to its antioxidative activity?

A2: The nitroxide moiety is essential for this compound's ability to scavenge reactive oxygen species (ROS). [] This activity arises from the unpaired electron in the nitroxide group, which can readily react with free radicals, effectively neutralizing them. []

Q3: What is the role of the 4-position substituent in this compound derivatives?

A3: The substituent at the 4-position of the piperidine ring in this compound derivatives influences its ROS scavenging activity. [] Different substituents can enhance or diminish this activity, impacting their efficacy as antioxidants. []

Q4: How does this compound act as a catalyst in alcohol oxidation reactions?

A4: this compound, in conjunction with co-catalysts like copper bromide and bipyridine, facilitates the oxidation of alcohols to aldehydes. [] It follows a mechanism proposed by Sheldon, where this compound participates in a redox cycle, being oxidized to the oxoammonium cation and then regenerated. []

Q5: What are the advantages of using this compound-based catalysts for alcohol oxidation?

A5: this compound-based catalysts are known for their high selectivity towards primary alcohols, generally yielding aldehydes without over-oxidation to carboxylic acids. [] They also offer a relatively environmentally benign approach compared to some traditional oxidation methods. []

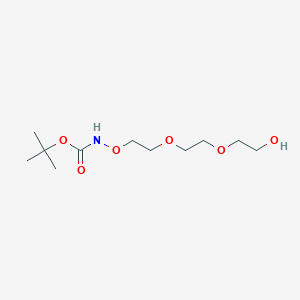

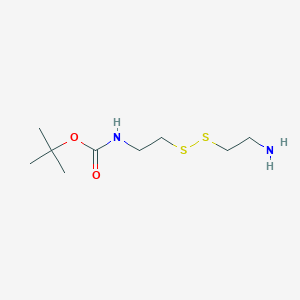

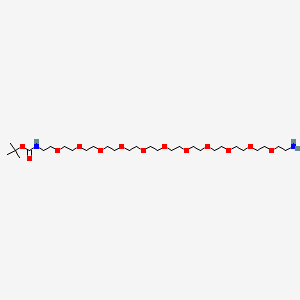

Q6: Can this compound be incorporated into polymeric structures for catalytic applications?

A6: Yes, this compound can be directly tethered onto polymers like polyethylene glycol (PEG) to create catalysts soluble in both aqueous and organic media. [] These polymer-supported this compound catalysts retain the high selectivity of this compound and can be recovered by precipitation. []

Q7: What are the benefits of using branched PEG-Tempo catalysts compared to linear PEG-Tempo catalysts?

A7: Branched PEG-Tempo catalysts, where two this compound units are attached to each PEG chain terminus, demonstrate significantly higher catalytic activities compared to their linear counterparts and even surpass the activity of 4-methoxy-Tempo. [] This enhanced activity is attributed to improved regeneration of the active nitroxide species through intramolecular syn-proportionation. []

Q8: How has Density Functional Theory (DFT) contributed to understanding the mechanism of this compound-catalyzed alcohol oxidation?

A8: DFT calculations have provided valuable insights into the mechanism of alcohol oxidation catalyzed by [CuBr(2)(2,2'-bipy)]-Tempo. [] These calculations helped elucidate the individual reaction steps, energy barriers, and the role of solvent molecules in the catalytic cycle. []

Q9: How does the presence of electron-donating or electron-withdrawing groups at the 4-position of this compound affect its activity?

A9: Studies on this compound derivatives have shown that the electronic nature of the 4-position substituent significantly impacts their antioxidative activity. [] Electron-donating groups generally enhance the radical scavenging activity, while electron-withdrawing groups can diminish it. []

Q10: Does isotopic labeling of 4-oxo-Tempo affect its efficiency as a polarizing agent in 13C dynamic nuclear polarization (DNP)?

A10: Research indicates that isotopic labeling of 4-oxo-Tempo with 15N and/or 2H has negligible effects on its 13C DNP efficiency at 3.35 T and 1.2 K. [] Despite variations in their electron spin resonance (ESR) spectra, the hyperfine coupling contributions of these labeled this compound radicals seem to have minimal impact on 13C DNP. []

Q11: How stable are this compound and its derivatives under different conditions?

A11: While this compound and its derivatives are generally stable, their stability can be affected by factors like temperature, pH, and exposure to light or oxidizing agents. Specific stability data for different derivatives and conditions would need to be assessed from the literature or through experimental investigation.

Q12: Has this compound been used to modify the properties of biomaterials?

A12: Yes, this compound-mediated oxidation has been successfully employed to modify silk sericin, a natural protein derived from silk. [] This enzymatic oxidation introduces reactive groups that facilitate crosslinking within the sericin structure, leading to improved mechanical properties of the resulting biomaterial. []

Q13: How is this compound used in the context of cochlear implants and music perception?

A13: Research on cochlear implant simulations suggests that users heavily rely on temporal cues like rhythm and this compound for music appreciation. [] While this compound itself isn't directly involved in the implant technology, understanding how these temporal factors contribute to music perception is crucial for optimizing implant designs and signal processing strategies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B1681941.png)

![3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B1681955.png)

![2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B1681960.png)